

# Thermodynamic and kinetic data for 2,3,3-Trimethylbutanal reactions

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## Compound of Interest

Compound Name: 2,3,3-Trimethylbutanal

Cat. No.: B1334388

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An In-depth Technical Guide on the Thermodynamic and Kinetic Data for **2,3,3-Trimethylbutanal** Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic and kinetic data specifically for **2,3,3-trimethylbutanal** are scarce in publicly available literature. This guide provides a comprehensive overview of available data for structurally similar compounds, particularly its isomer 3,3-dimethylbutanal, and outlines established experimental and computational methodologies for obtaining such data.

## Thermodynamic and Kinetic Data

Quantitative data for the reactions of **2,3,3-trimethylbutanal** are not well-documented. However, studies on its structural isomer, 3,3-dimethylbutanal, provide valuable insights into its likely reactivity, especially in atmospheric chemistry.

## Kinetic Data

The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of 3,3-dimethylbutanal with various atmospheric oxidants. These values can serve as an estimate for the reactivity of **2,3,3-trimethylbutanal**.

Table 1: Kinetic Data for the Gas-Phase Reactions of 3,3-Dimethylbutanal at 298 K

Reaction	Rate Coefficient (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )
3,3-dimethylbutanal + Cl	(1.27 ± 0.08) × 10 <sup>-10</sup> [1][2]

Note: The reactivity of **2,3,3-trimethylbutanal** is expected to be of a similar order of magnitude.

## Thermodynamic Data

Specific experimental thermodynamic data, such as enthalpy of formation ( $\Delta_f H^\circ$ ), Gibbs free energy of formation ( $\Delta_f G^\circ$ ), and entropy ( $S^\circ$ ), for **2,3,3-trimethylbutanal** are not readily available. However, computational chemistry methods can provide reliable estimates. High-accuracy composite methods like G3 and CBS-QB3 are well-suited for calculating the thermochemical properties of organic molecules.

Table 2: Thermodynamic Data for C7 Aldehydes and Related Compounds

Compound	Formula	$\Delta_f H^\circ$ (gas, 298.15 K) (kJ/mol)	Data Source
2,3-Dimethylbutanal	C <sub>6</sub> H <sub>12</sub> O	Data not available	
3,3-Dimethylbutanal	C <sub>6</sub> H <sub>12</sub> O	Data not available	
2,3,3-Trimethylbutanal	C <sub>7</sub> H <sub>14</sub> O	Not Experimentally Determined	Requires computational modeling (e.g., G3, CBS-QB3)
Heptanal	C <sub>7</sub> H <sub>14</sub> O	-236.4 ± 1.3	NIST Chemistry WebBook

## Experimental Protocols

The following sections describe generalized experimental protocols for determining the kinetic and thermodynamic parameters of aldehyde reactions. These methods can be adapted for studies on **2,3,3-trimethylbutanal**.

## Pyrolysis Studies using a Shock Tube

High-temperature pyrolysis of aldehydes is often studied using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC-MS) for product analysis.

Methodology:

- **Mixture Preparation:** A dilute mixture of the aldehyde (e.g., 1-3%) in an inert gas like argon is prepared manometrically in a stainless steel mixing tank.
- **Shock Tube Operation:** The shock tube is a long, cylindrical tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The aldehyde mixture is introduced into the driven section.
- **Shock Wave Generation:** The diaphragm is ruptured, causing a shock wave to propagate through the aldehyde mixture, rapidly heating it to the desired pyrolysis temperature (typically >1000 K) for a very short duration (milliseconds).
- **Product Quenching and Collection:** The reaction is quenched by the expansion wave following the shock wave. The product mixture is then sampled and analyzed.
- **Product Analysis:** The collected gas mixture is analyzed using GC-MS to identify and quantify the pyrolysis products. The kinetic data is derived from the product distribution as a function of temperature.

## Gas-Phase Oxidation Studies

The kinetics of gas-phase oxidation reactions of aldehydes with oxidants like OH radicals, Cl atoms, or O<sub>3</sub> are commonly studied using relative rate techniques in environmental chambers or flow tubes.

Methodology:

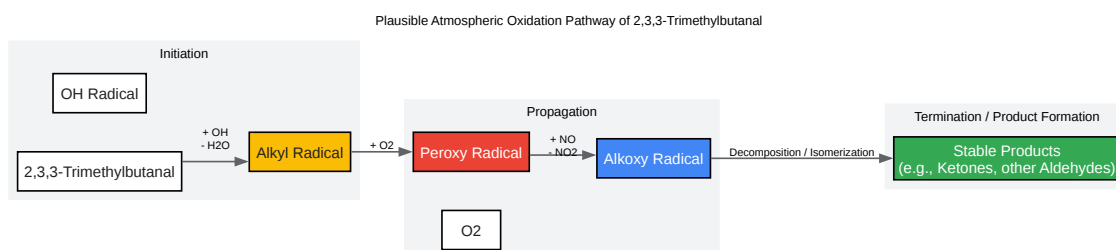
- **Reaction Chamber:** The experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag or a quartz flow tube) coupled to a detection system, such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry.

- **Reactant Preparation:** A known concentration of the aldehyde and a reference compound (with a known rate constant for the reaction with the oxidant) are introduced into the chamber.
- **Initiation of Reaction:** The oxidant (e.g., OH radicals generated from the photolysis of H<sub>2</sub>O<sub>2</sub> or Cl atoms from Cl<sub>2</sub>) is introduced into the chamber to initiate the reaction.
- **Concentration Monitoring:** The concentrations of the aldehyde and the reference compound are monitored over time using the chosen analytical technique.
- **Data Analysis:** The rate constant for the reaction of the aldehyde with the oxidant is determined relative to the rate constant of the reference compound using the following relationship:  $\ln([Aldehyde]_0/[Aldehyde]_t) / \ln([Reference]_0/[Reference]_t) = k_{aldehyde} / k_{reference}$  where [ ]<sub>0</sub> and [ ]<sub>t</sub> are the concentrations at time 0 and t, respectively, and k is the rate constant.

## Visualizations

### Reaction Pathways

The atmospheric oxidation of branched aldehydes like **2,3,3-trimethylbutanal** is initiated by hydrogen abstraction, primarily from the aldehydic group, but also from the tertiary C-H bond. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo various reactions.



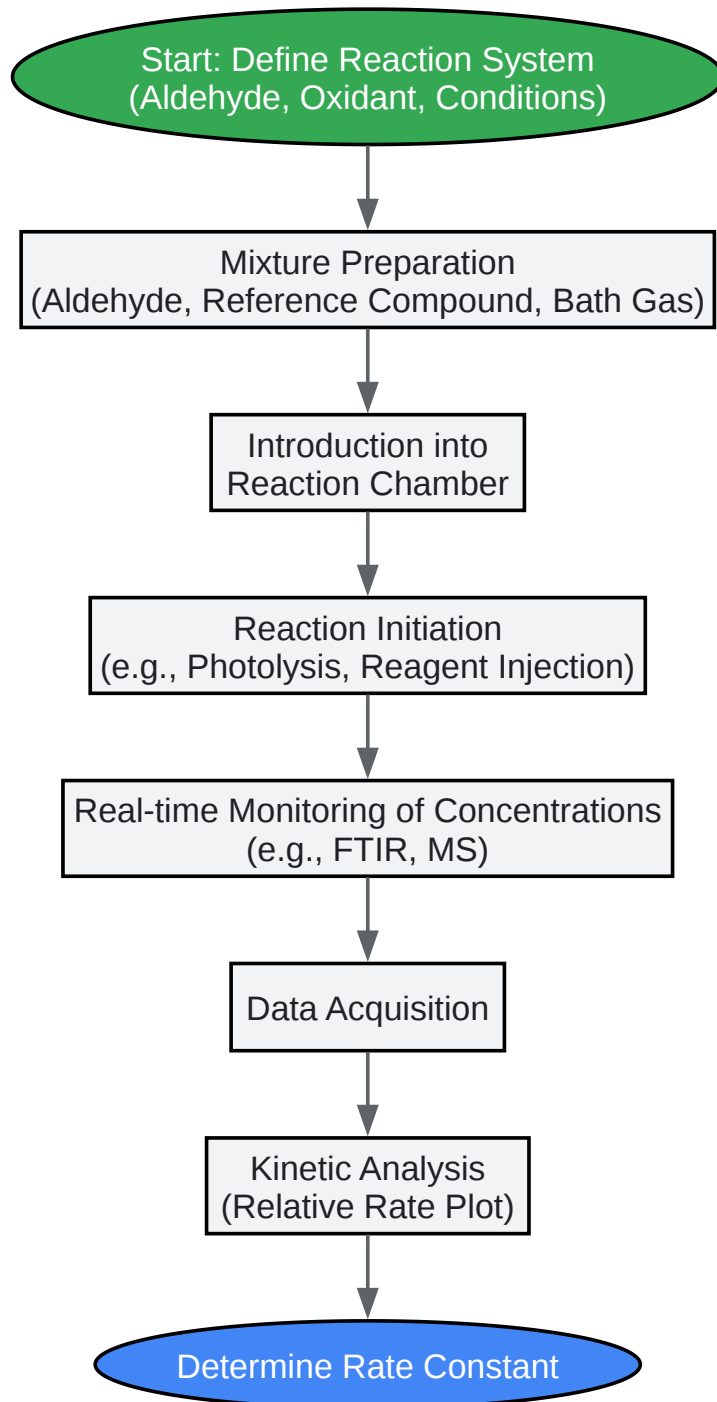
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Caption: Plausible atmospheric oxidation pathway of **2,3,3-Trimethylbutanal**.

## Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of gas-phase reaction kinetics for an aldehyde.

## General Experimental Workflow for Aldehyde Gas-Phase Kinetics

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Caption: General experimental workflow for aldehyde gas-phase kinetics.

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